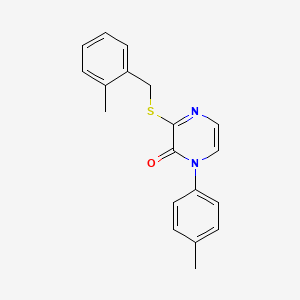
3-((2-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-((2-methylbenzyl)thio)-1-(p-tolyl)pyrazin-2(1H)-one is a compound belonging to the pyrazinone class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C19H18N2OS
- Molecular Weight : 322.43 g/mol
- IUPAC Name : 1-(4-methylphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The thioether and pyrazinone moieties are crucial for binding to these targets, thereby modulating their activity and leading to specific biological effects.
Antitumor Activity
Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. These compounds have demonstrated inhibitory effects against key cancer-related proteins such as BRAF(V600E) and EGFR. For instance, a study showed that certain pyrazole derivatives had cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced activity when combined with doxorubicin .
Anti-inflammatory Activity
Pyrazole derivatives have also been noted for their anti-inflammatory properties. The compound has shown potential in inhibiting the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. This activity is often linked to the structural features of the pyrazole ring, which enhance its interaction with inflammatory pathways .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Variations in substituents on the pyrazinone ring or the thioether group may enhance or reduce its potency against specific biological targets. For example, the presence of electron-withdrawing groups has been correlated with increased antitumor activity .
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-7-9-17(10-8-14)21-12-11-20-18(19(21)22)23-13-16-6-4-3-5-15(16)2/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCKOGQFELGTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













